molecular formula C17H17Cl2NO3 B245046 N-(2,3-dichlorophenyl)-3,5-diethoxybenzamide

N-(2,3-dichlorophenyl)-3,5-diethoxybenzamide

Cat. No. B245046
M. Wt: 354.2 g/mol
InChI Key: AOGWTWKSAJRHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-3,5-diethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly known as Diclazuril and is a member of the benzamide family of compounds. Diclazuril is a white crystalline powder that is soluble in organic solvents and has a melting point of 205-207°C.

Mechanism of Action

Diclazuril works by inhibiting the development of the coccidian parasite in the host animal. It interferes with the parasite's ability to reproduce and multiply, ultimately leading to the elimination of the parasite from the host animal's body.
Biochemical and Physiological Effects
Diclazuril has been shown to have a low toxicity profile and is well-tolerated by animals. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within a few hours of administration. Diclazuril is metabolized in the liver and excreted primarily in the feces.

Advantages and Limitations for Lab Experiments

Diclazuril has several advantages for use in laboratory experiments. It is a highly effective coccidiostat and has a broad spectrum of activity against coccidian parasites. It is also relatively easy to administer and has a low toxicity profile. However, Diclazuril has some limitations, including the potential for the development of drug resistance in coccidian parasites with prolonged use.

Future Directions

There are several potential future directions for research involving Diclazuril. One area of interest is the development of new formulations of Diclazuril that may improve its efficacy and reduce the potential for drug resistance. Another area of interest is the investigation of Diclazuril's potential use in the treatment of other parasitic diseases in animals. Additionally, research could be conducted to investigate the potential use of Diclazuril in human medicine, as it has shown promise in the treatment of certain parasitic infections in humans.
Conclusion
In conclusion, Diclazuril is a highly effective coccidiostat that has potential applications in veterinary medicine and may have future applications in human medicine. Its unique properties and mechanism of action make it an important compound for scientific research. Further research is needed to fully explore its potential uses and limitations.

Synthesis Methods

Diclazuril can be synthesized through various methods, including the reaction of 3,5-diethoxybenzoic acid with thionyl chloride followed by reaction with 2,3-dichloroaniline. Another method involves the reaction of 3,5-diethoxybenzoic acid with acetic anhydride followed by reaction with 2,3-dichloroaniline. Both methods yield Diclazuril with a high degree of purity.

Scientific Research Applications

Diclazuril has been widely studied for its potential applications in veterinary medicine. It is a potent coccidiostat and has been shown to be effective against a broad range of coccidian parasites that cause disease in animals. Diclazuril is commonly used to treat coccidiosis in poultry, rabbits, and other livestock animals.

properties

Molecular Formula

C17H17Cl2NO3

Molecular Weight

354.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-3,5-diethoxybenzamide

InChI

InChI=1S/C17H17Cl2NO3/c1-3-22-12-8-11(9-13(10-12)23-4-2)17(21)20-15-7-5-6-14(18)16(15)19/h5-10H,3-4H2,1-2H3,(H,20,21)

InChI Key

AOGWTWKSAJRHDJ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)OCC

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)OCC

Origin of Product

United States

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